

# Cross-study comparison of defibrotide efficacy in different patient populations

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## Compound of Interest

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## Defibrotide Efficacy: A Cross-Study Comparison in Diverse Patient Populations

This guide provides an objective comparison of **defibrotide**'s performance across various clinical studies and patient populations, focusing on its use in treating hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS). The information is intended for researchers, scientists, and drug development professionals, with supporting data from key clinical trials.

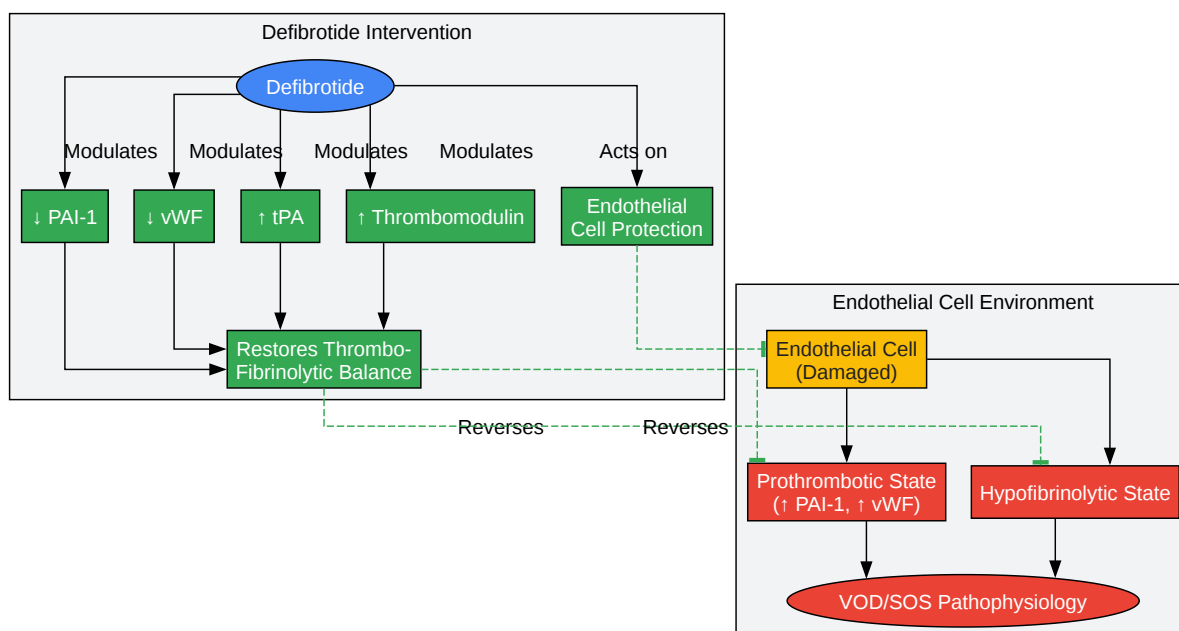
### Overview of Defibrotide

**Defibrotide** is a polydisperse mixture of predominantly single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa.[1][2] It is approved for the treatment of severe hepatic VOD/SOS following hematopoietic stem cell transplantation (HSCT) in both adult and pediatric patients.[3][4][5] The pathophysiology of VOD/SOS involves endothelial cell damage, which leads to a prothrombotic and hypofibrinolytic state in the hepatic sinusoids.[2][6] Preclinical data suggest that **defibrotide**'s mechanism of action involves protecting endothelial cells and restoring the thrombo-fibrinolytic balance.[1][6][7]

### Mechanism of Action

**Defibrotide** exerts its therapeutic effect through multiple pathways that protect endothelial cells and modulate hemostasis. It has demonstrated profibrinolytic, antithrombotic, anti-

inflammatory, and angio-protective properties without causing significant systemic anticoagulant effects.[1] The drug appears to increase the expression of tissue plasminogen activator (tPA) and thrombomodulin while reducing the expression of von Willebrand factor (vWF) and plasminogen activator inhibitor-1 (PAI-1), thereby helping to break down blood clots and restore microvascular function.[7]



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Caption: **Defibrotide's** proposed mechanism of action on endothelial cells.

## Comparative Efficacy Data

The efficacy of **defibrotide** has been evaluated in several key studies, including a large expanded-access Treatment Investigational New Drug (T-IND) study and a pivotal Phase 3 trial. These studies provide quantitative data on survival and response rates across different patient demographics.

## Table 1: Efficacy in the Treatment IND Study (NCT00628498)

This expanded-access study provided **defibrotide** to patients with a diagnosis of hepatic VOD/SOS after HSCT. The final analysis included 1000 patients treated with **defibrotide**.[\[3\]](#)

Patient Population	Endpoint	Result (95% CI)	Citation
Overall Population (n=1000)	Day +100 Survival	58.9% (55.7% - 61.9%)	<a href="#">[3]</a>
Pediatric Patients	Day +100 Survival	67.9% (63.8% - 71.6%)	<a href="#">[3]</a> <a href="#">[8]</a>
Adult Patients	Day +100 Survival	47.1% (42.3% - 51.8%)	<a href="#">[3]</a> <a href="#">[8]</a>
Patients without Multi-Organ Dysfunction (MOD)	Day +100 Survival	Higher than patients with MOD	<a href="#">[3]</a> <a href="#">[8]</a>
Patients with MOD	Day +100 Survival	Lower than patients without MOD	<a href="#">[3]</a> <a href="#">[8]</a>

Note: The study highlighted that earlier initiation of **defibrotide** after VOD/SOS diagnosis was associated with higher Day +100 survival.[\[3\]](#)[\[8\]](#)

## Table 2: Efficacy in the Phase 3 Historically Controlled Study (NCT00358501)

This multicenter, open-label study compared **defibrotide**-treated patients with a historical control group. The trial enrolled patients with established hepatic VOD/SOS and advanced multi-organ failure (MOF).[\[9\]](#)

Group	Primary Endpoint (Day +100 Survival)	Secondary Endpoint (Day +100 Complete Response)	Citation
Defibrotide (n=102)	38.2%	25.5%	[9]
Historical Control (n=32)	25.0%	12.5%	[9]
Difference (Propensity-Adjusted)	23% (p = 0.0109)	19% (p = 0.0160)	[9]

Note: Untreated hepatic VOD/SOS with MOF is associated with a mortality rate exceeding 80%.[\[9\]](#)[\[10\]](#)

## Experimental Protocols and Methodologies

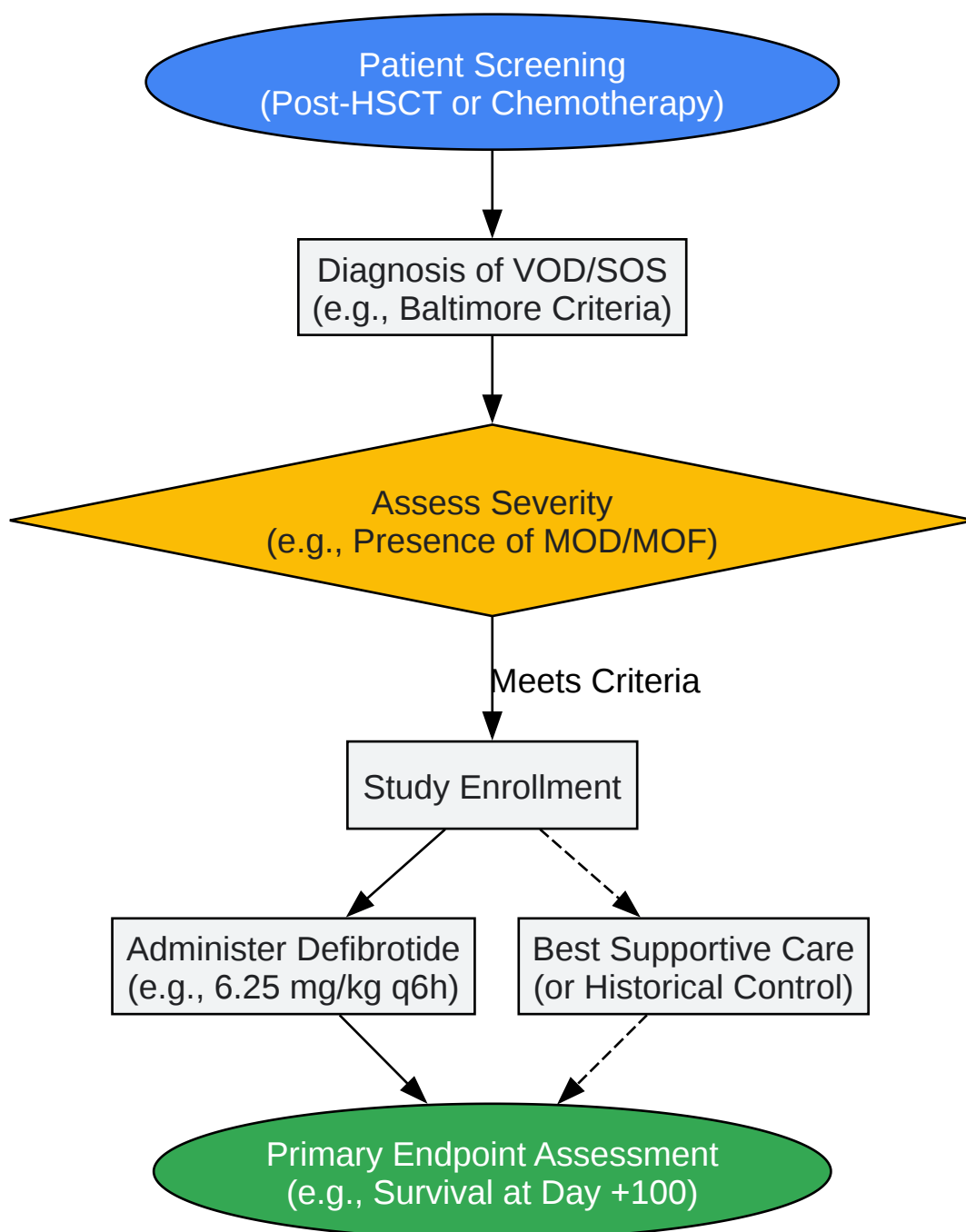
A clear understanding of the trial designs is crucial for interpreting the efficacy data.

### Treatment IND Study (NCT00628498)

- Study Design: An expanded-access treatment protocol (T-IND) that made **defibrotide** available as an investigational drug.[\[3\]](#)
- Patient Population: Included pediatric and adult patients who developed hepatic VOD/SOS after HSCT.[\[3\]](#) The protocol was later amended to also include patients who developed VOD/SOS after chemotherapy without HSCT and those with VOD/SOS without MOD.[\[6\]](#)
- Inclusion Criteria: Patients were initially eligible if they had VOD/SOS by Baltimore criteria post-HSCT with accompanying multi-organ dysfunction (renal or pulmonary).[\[6\]](#)
- Treatment Regimen: Enrolled patients typically received **defibrotide** at a dose of 25 mg/kg/day, administered in four divided doses.[\[6\]](#) The recommended duration was a minimum of 21 days.[\[6\]](#)[\[11\]](#)

### Phase 3 Trial (NCT00358501)

- Study Design: A multicenter, open-label, historically controlled study.[9] Patients treated with **defibrotide** were enrolled prospectively and compared against a historical control group selected via retrospective chart review using the same eligibility criteria.[9]
- Patient Population: Included pediatric ( $\leq 16$  years) and adult patients with a diagnosis of severe hepatic VOD/SOS with multi-organ failure (renal and/or pulmonary dysfunction) post-HSCT.[9]
- Diagnostic Criteria: Hepatic VOD/SOS was defined by the Baltimore criteria: bilirubin  $\geq 2$  mg/dL by day +21 post-HSCT, plus at least two of the following: ascites, weight gain  $\geq 5\%$ , or hepatomegaly.[9]
- Treatment Regimen: Patients in the treatment arm received **defibrotide** 25 mg/kg per day.[9]
- Endpoints: The primary endpoint was survival at Day +100 post-HSCT. A key secondary endpoint was the rate of complete response (CR) by Day +100.[9]



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Caption: Generalized workflow for a clinical trial of **defibrotide**.

## Safety and Tolerability

Across multiple studies, **defibrotide** has been shown to be generally well-tolerated with a manageable toxicity profile.[9][12] Common adverse events reported include hypotension,

nausea, vomiting, and hemorrhage (e.g., epistaxis, hematuria).[6][13] In the Phase 3 trial, the incidence of common hemorrhagic adverse events was similar between the **defibrotide** and historical control groups.[9] Approximately 11% of patients in the Phase 3 trial discontinued **defibrotide** due to possible toxicity.[13]

## Conclusion

Cross-study analysis indicates that **defibrotide** is an effective treatment for severe hepatic VOD/SOS in both pediatric and adult populations. Efficacy, as measured by Day +100 survival, appears to be higher in pediatric patients compared to adults and in patients without multi-organ dysfunction at baseline.[3][8] The Phase 3 trial demonstrated a significant survival and complete response benefit for patients with severe VOD/SOS and MOF compared to historical controls.[9] Furthermore, data suggest that earlier initiation of therapy after diagnosis may lead to improved outcomes.[3][14] The use of a standardized dose of 25 mg/kg/day has been consistently applied in major clinical studies for the treatment of this often-fatal complication of HSCT.[9][11]

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Address: 3281 E Guasti Rd

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